molecular formula C10H9N5OS B2618571 7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one CAS No. 1210248-50-2

7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B2618571
CAS No.: 1210248-50-2
M. Wt: 247.28
InChI Key: PFTYYDFRRUQUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a heterocyclic compound that features a unique fusion of pyrazole, pyridine, and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while nucleophilic substitution could introduce various functional groups into the heterocyclic framework.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

Medicine

In medicine, this compound is studied for its potential pharmacological properties. It has shown promise in preclinical studies as an inhibitor of specific enzymes and receptors, which could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials. Its unique chemical properties make it suitable for applications in electronics, catalysis, and other advanced technologies.

Mechanism of Action

The mechanism of action of 7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to form stable complexes with these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one include other heterocyclic molecules with fused ring systems, such as:

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

What sets this compound apart is its specific combination of pyrazole, pyridine, and triazine rings, along with the presence of a mercaptoethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

11-(2-sulfanylethyl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5OS/c16-10-9-7(2-4-14(10)5-6-17)15-8(12-13-9)1-3-11-15/h1-4,17H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTYYDFRRUQUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=N2)CCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.